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molecular formula C9H8N2S B044278 1H-Indole-5-carbothioamide CAS No. 114948-09-3

1H-Indole-5-carbothioamide

Cat. No. B044278
M. Wt: 176.24 g/mol
InChI Key: MOWDVBRNTWWNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06822097B1

Procedure details

A solution of 5-cyanoindole (Aldrich) (2.84 g, 20.0 mmol) in 20 mL of pyridine and 8.35 mL of TEA was purged with H2S gas for 1.5 h. Solvents were removed under vacuum. The residue was dissolved in 100 mL of EtOAc, washed with H2O, 0.3 N HCl (aq.), and H2O. The EtOAc layer was separated, dried (Na2SO4), and concentrated to yield the corresponding 5-indole-thiocarboxamide that was used directly in the next step. A solution of 5-indole-thiocarboxamide (150 mg, 0.85 mmol) and 3-(2-bromoacetyl)hydroquinolin-2-one (Example 27, 120 mg, 0.45 mmol) in 50 mL of MeOH was heated at reflux for 4 h. The mixture was then concentrated. The residue was treated with CH2Cl2 and the precipitates were collected by filtration to provide the title compound as a pale orange solid. MS m/z: 344 (M+1). Anal. Calc'd for C20H13N3OS.H2O.0.8HBr: C, 56.37; H, 3.74; N, 9.86; O, 7.51; S, 7.52. Found: C, 56.64; H, 3.80; N, 9.64; O, 7.30; S, 7.44.
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
8.35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)#[N:2].[SH2:12]>N1C=CC=CC=1>[NH:8]1[C:9]2[C:5](=[CH:4][C:3]([C:1](=[S:12])[NH2:2])=[CH:11][CH:10]=2)[CH:6]=[CH:7]1

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
TEA
Quantity
8.35 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 mL of EtOAc
WASH
Type
WASH
Details
washed with H2O, 0.3 N HCl (aq.), and H2O
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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